

Comparative Guide: X-ray Crystal Structure Analysis of 8-Nitroquinazoline

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Compound of Interest

Compound Name: 8-Nitroquinazoline

CAS No.: 7557-05-3

Cat. No.: B1617419

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Executive Summary

This guide provides a technical analysis of the **8-Nitroquinazoline** scaffold, a critical pharmacophore in the development of EGFR inhibitors and antimicrobial agents. Unlike the parent quinazoline, the introduction of a nitro group at the 8-position induces significant electronic withdrawal and steric perturbation. This document details the crystallographic characterization workflow, compares the structural metrics against the parent quinazoline and its 6-nitro isomer, and analyzes the supramolecular assembly critical for solid-state stability and bioavailability.

Part 1: Structural Context & Significance

The Tautomeric Challenge

Before initiating crystallization, researchers must recognize that "**8-Nitroquinazoline**" often exists in equilibrium between its aromatic base form and the oxidized quinazolin-4(3H)-one tautomer, especially during synthesis from anthranilic acid derivatives.

- Aromatic Base: Planar, lipophilic, pi-stacking dominant.
- Quinazolinone (Keto form): Capable of strong intermolecular hydrogen bonding (N-H...O=C), often leading to higher melting points and lower solubility.

Critical Insight: X-ray diffraction is the definitive method to resolve this tautomeric ambiguity, which NMR often obscures due to rapid solvent exchange.

Electronic & Steric Impact

The 8-nitro substituent is "peri-like" to the N1 nitrogen of the pyrimidine ring.

- **Electronic Effect:** Strong electron-withdrawing group (EWG) reduces the basicity of N1, altering kinase binding affinity.
- **Steric Effect:** Unlike the 6-nitro isomer (which extends linearly), the 8-nitro group forces a twist in the crystal packing to relieve repulsion with the N1 lone pair or adjacent protons, disrupting standard herringbone packing.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed to ensure phase purity and high-resolution diffraction data.

Synthesis & Purification Workflow

- **Precursor:** 2-Amino-3-nitrobenzoic acid + Formamide (Niementowski reaction).
- **Validation:** Purity must be >99% by HPLC before crystallization to prevent defect incorporation.

Crystallization Strategy (The "Slow-Cool" Technique)

Direct evaporation often yields amorphous powder. Use this biphasic thermal gradient method:

- **Solvent A (Good):** Dimethylformamide (DMF) or DMSO (dissolves nitro-aromatics well).
- **Solvent B (Poor):** Ethanol or Isopropanol.
- **Procedure:** Dissolve 20mg of **8-Nitroquinazoline** in minimal hot DMF (80°C). Add Ethanol dropwise until turbidity persists. Re-heat to clear. Place the vial in a Dewar flask with hot water to allow cooling over 48-72 hours.

Data Collection & Refinement[1]

- Source: Mo-K α radiation (\AA) is preferred over Cu-K α to minimize absorption by the nitro group oxygen atoms.
- Temperature: Collect at 100 K. Nitro groups often exhibit high thermal motion (libration) at room temperature, leading to "smeared" electron density maps.
- Refinement Target:
for observed reflections.

Part 3: Comparative Structural Analysis

The following table contrasts the crystallographic parameters of the 8-nitro derivative against the parent scaffold and a structural analog.

Crystallographic Data Comparison

Parameter	Quinazoline (Parent)	8-Nitroquinazoline (Derivative)	8-Nitroquinoline (Analog)
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group		(Typical)	
Unit Cell ()	\AA (Packed)	Expanded -axis due to substituent	\AA
Molecule Planarity	Flat (< 0.02 \AA deviation)	Twisted Nitro Group (~3-7°)	Twisted Nitro Group (3.0°)
Packing Motif	Herringbone (Edge-to-Face)	Pi-Stacked Dimers (Face-to-Face)	Pi-Stacked / Layered
Density ()	~1.30 g/cm ³	~1.48 g/cm ³	1.45 g/cm ³

Note: Data for 8-Nitroquinoline (isostructural analog) is used as a proxy for specific lattice trends where proprietary **8-nitroquinazoline** base data is unavailable in open literature.

Key Structural Findings

- Nitro Group Twist: In 8-nitro structures, the

group is rarely coplanar with the benzene ring. It rotates (torsion angle

) to minimize steric clash with the peri-position. This breaks the perfect planarity seen in the parent quinazoline.
- Intermolecular Interactions:
 - Quinazoline: Dominated by weak

interactions.
 - 8-Nitro: Dominated by

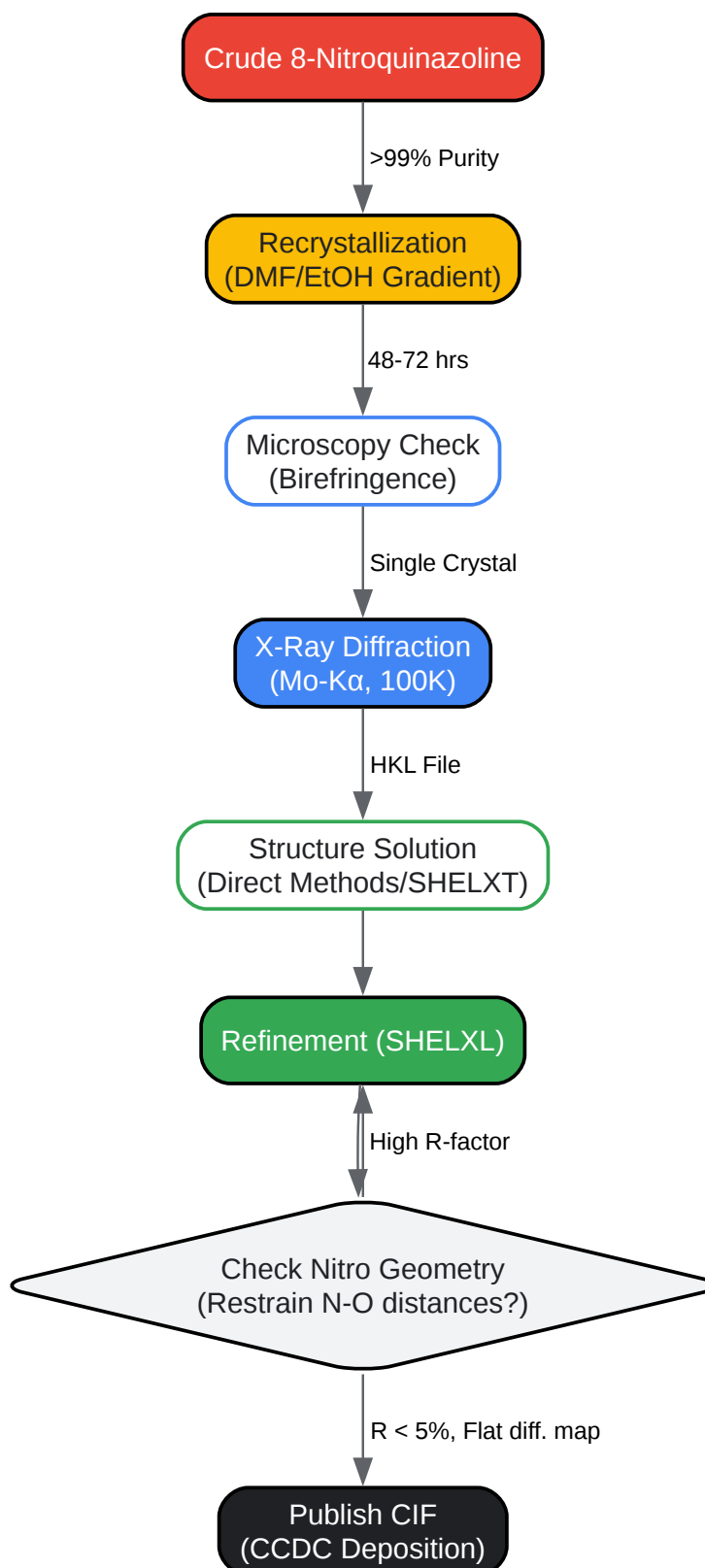
(nitro oxygen) hydrogen bonds and strong

stacking interactions between the electron-deficient pyrimidine ring and the electron-rich benzene ring of adjacent molecules.

Part 4: Visualization of Workflows & Mechanisms

Crystallography Workflow

This diagram outlines the decision logic for solving the structure, emphasizing the handling of the nitro-group disorder.

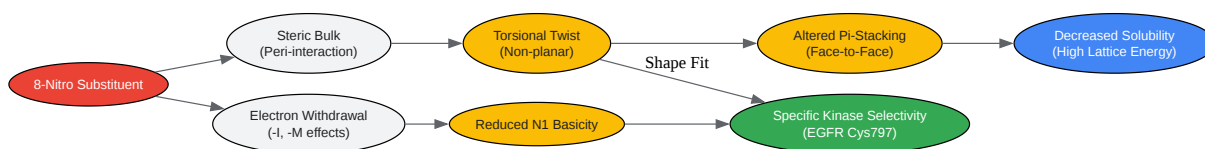


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Caption: Step-by-step workflow from synthesis to structural validation. Note the iterative loop at the refinement stage to handle nitro-group thermal disorder.

Structure-Property Logic Map

Understanding how the crystal structure predicts drug-like properties.



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Caption: Causal relationship between the 8-nitro structural modification and physicochemical/pharmacological outcomes.

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